Ethyl 5-amino-2-hydroxynicotinate
Description
Properties
IUPAC Name |
ethyl 5-amino-2-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-2-13-8(12)6-3-5(9)4-10-7(6)11/h3-4H,2,9H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZDHTCMTOHCQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CNC1=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Hydroxylation
According to a United States patent (US3703582), 5-nitro-2-hydroxynicotinic acid derivatives can be prepared by nitration of substituted picolines followed by oxidation steps. The hydroxyl group at the 2-position can be introduced by oxidation or hydrolysis of appropriate precursors such as 5-aryl-2-hydroxynicotinonitriles or 5-aryl-2-hydroxynicotinic acids under controlled conditions.
Reduction of Nitro to Amino Group
Reduction of the nitro group to an amino group is typically achieved using conventional reducing agents such as:
- Zinc dust in acetic acid.
- Tin(II) chloride (SnCl2).
- Iron powder in acidic media.
- Raney nickel catalyzed hydrogenation.
For example, the reduction of 5-nitro-2-hydroxynicotinic acid esters to the corresponding 5-amino derivatives has been reported using zinc dust in acetic acid, yielding high purity amino compounds.
Esterification
Esterification of 5-amino-2-hydroxynicotinic acid to the ethyl ester is generally performed by refluxing the acid with ethanol in the presence of acid catalysts or by using acid chlorides and subsequent alcoholysis. A patent process describes heating the acid salt mixture with ethanol at reflux for several hours to achieve esterification.
Recent green chemistry approaches have employed chitosan-supported ionic liquids as catalysts for esterification reactions, providing high yields (up to 96%) under mild conditions and short reaction times. These catalysts facilitate the conversion of carboxylic acids to esters efficiently, including those with amino and hydroxyl substituents.
Representative Preparation Route
Analytical and Process Considerations
- Catalysts: Transition metal catalysts such as tin chloride or cobalt acetate can be used in oxidation and reduction steps, but their amounts are kept low (below 5 g per mole of substrate) to minimize side reactions.
- Solvents: Common solvents include ethanol for esterification and acetic acid for reduction steps. Extraction solvents such as methylene chloride and toluene are used to isolate products.
- Temperature: Oxidation and esterification reactions are typically conducted at reflux temperatures (around 78 °C for ethanol), while reduction is performed at room temperature or slightly elevated temperatures.
- Purification: After reaction completion, mixtures are neutralized and extracted. Crystallization or distillation methods are employed to purify the target ester.
Summary of Key Research Findings
- The reduction of nitro to amino groups in hydroxynicotinic acid derivatives is efficiently achieved with zinc dust in acetic acid, providing high yields and purity.
- Esterification using chitosan-supported ionic liquids as catalysts offers a sustainable and high-yielding method, suitable for scale-up.
- Conventional methods involving reflux with ethanol and acid catalysts remain widely used and reliable.
- The presence of hydroxyl and amino groups requires careful control of reaction conditions to avoid side reactions such as over-oxidation or diazotization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-2-hydroxypyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ethyl 5-amino-2-oxopyridine-3-carboxylate.
Reduction: Formation of ethyl 5-amino-2-hydroxypyridine-3-carboxamide.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-amino-2-hydroxypyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential as a bioactive compound. It has shown promise in the development of enzyme inhibitors and other biologically active molecules.
Medicine: Explored for its potential therapeutic applications. It is being studied for its role in the development of new drugs, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Used in the production of fine chemicals and specialty chemicals. It is also used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 5-amino-2-hydroxypyridine-3-carboxylate involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes and receptors, leading to inhibition or activation of their functions. The carboxylate group can also participate in ionic interactions, further modulating the activity of the target molecules. These interactions can affect various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Ethyl 5-Amino-2-Chloronicotinate (CAS 886435-73-0)
- Substituents: Chlorine (position 2) and amino (position 5).
- Reactivity: The chlorine atom acts as a leaving group, enabling nucleophilic substitution reactions (e.g., Suzuki coupling or amination). This contrasts with the hydroxyl group in Ethyl 5-amino-2-hydroxynicotinate, which participates in hydrogen bonding and is less reactive in displacement reactions .
- Synthesis : Likely synthesized via chlorination of a precursor, whereas the hydroxyl analog may require protective-group strategies to avoid oxidation or side reactions during esterification .
Ethyl 2-Methyl-5-Nitronicotinate (CAS 51984-71-5)
- Substituents : Methyl (position 2) and nitro (position 5).
- Electronic Effects: The nitro group is strongly electron-withdrawing, reducing the pyridine ring’s electron density and directing electrophilic substitutions to meta/para positions. In contrast, the amino group in this compound is electron-donating, activating the ring for ortho/para reactions .
- Applications: Nitro derivatives are often intermediates for reducing to amines, while this compound’s amino group is directly available for further functionalization .
Carboxylic Acid vs. Ester Derivatives
2-Aminonicotinic Acid (CAS 5345-47-1)
- Structure: Carboxylic acid at position 3, amino at position 2.
- Physical Properties: High melting point (295–297°C) due to strong intermolecular hydrogen bonding between carboxylic acid and amino groups. This compound, as an ester, likely has a lower melting point and higher lipid solubility .
- Applications : Carboxylic acids are polar and used in metal coordination or salt formation, whereas esters are preferred for prodrug designs or membrane permeability enhancement .
5-Aminonicotinic Acid (CAS 24242-19-1)
- Structure: Carboxylic acid at position 3, amino at position 4.
- Comparison: Positional isomerism significantly alters reactivity. The 5-amino group in both this compound and this compound may direct electrophilic attacks similarly, but the ester group in the latter reduces acidity (pKa ~5–6 for esters vs. ~2–3 for carboxylic acids) .
Halogenated and Fluorinated Derivatives
Ethyl 2-(Benzylamino)-5-Bromonicotinate (CAS 1706453-44-2)
- Substituents: Bromine (position 5), benzylamino (position 2).
- Applications: Bromine facilitates cross-coupling reactions (e.g., Buchwald-Hartwig amination), whereas the hydroxyl group in this compound limits such reactivity but enhances hydrogen-bonding interactions in crystal packing or target binding .
Ethyl 5-(Aminocarbonothioyl)-6-Methyl-2-(Trifluoromethyl)Nicotinate (CAS 651292-55-6)
- Substituents : Trifluoromethyl (position 2), thioamide (position 5).
- Electronic and Steric Effects: The trifluoromethyl group increases metabolic stability and lipophilicity. The thioamide may coordinate metals, unlike the hydroxyl group in this compound, which primarily forms hydrogen bonds .
Crystallographic and Hydrogen-Bonding Behavior
Ethyl 4-amino-5-cyano-6-[(2-hydroxyethyl)amino]-2-methylnicotinate () demonstrates extensive hydrogen-bonding networks (e.g., O–H···N and N–H···O interactions).
Data Table: Key Properties of this compound and Analogs
| Compound Name | Substituents (Positions) | Melting Point (°C) | Reactivity Highlights | Key Applications |
|---|---|---|---|---|
| This compound | –OH (2), –NH₂ (5) | Not reported | Hydrogen bonding, ester hydrolysis | Drug intermediates, H-bonding motifs |
| Ethyl 5-amino-2-chloronicotinate | –Cl (2), –NH₂ (5) | Not reported | Nucleophilic substitution | Cross-coupling precursors |
| 2-Aminonicotinic acid | –COOH (3), –NH₂ (2) | 295–297 | Salt formation, metal coordination | Coordination chemistry |
| Ethyl 2-methyl-5-nitronicotinate | –CH₃ (2), –NO₂ (5) | Not reported | Nitro reduction, electrophilic substitution | Amine synthesis intermediates |
Q & A
Q. How can researchers address reproducibility challenges in scaling up this compound synthesis from milligram to gram quantities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
